4-Bromo-2-chloro-D-phenylalanine

Antimicrobial SAR N-chloroacetyl derivatives para-halogenated phenylalanines

4-Bromo-2-chloro-D-phenylalanine (CAS 1213929-66-8) is a non-canonical D-amino acid with a unique dual halogenation pattern (Br at C4, Cl at C2). Unlike mono-halogenated or L-isomer analogs, the D-configuration confers protease resistance, while the combined Br/Cl substitution provides unique steric and electronic properties for Factor Xa inhibitor design, antimicrobial peptide engineering, and genetic code expansion. Supplied at ≥97% purity with ≥97% ee; Fmoc-protected derivative available for direct SPPS. Choose this di-halogenated building block over generic D-Phe for superior binding precision and metabolic stability.

Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
Cat. No. B7978638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-D-phenylalanine
Molecular FormulaC9H9BrClNO2
Molecular Weight278.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N
InChIInChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
InChIKeyQXICTVGEEAEXIN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-D-phenylalanine: Halogenated D‑Amino Acid for Chiral Peptide and SAR Studies


4‑Bromo‑2‑chloro‑D‑phenylalanine (CAS 1213929‑66‑8) is a non‑canonical D‑amino acid bearing both bromine and chlorine substituents on the aromatic ring. Its D‑stereochemistry confers inherent resistance to endogenous proteases, while the di‑halogenated phenyl scaffold provides unique steric and electronic properties not achievable with single‑halogen or L‑isomer analogs. [1] The compound is typically supplied at ≥97% purity with defined enantiomeric excess (≥97% ee), and storage at 2–8 °C is recommended to maintain stability. [2]

Why Generic D‑Phenylalanines or Single‑Halogen Analogs Cannot Replace 4-Bromo-2-chloro-D-phenylalanine in Specialized Research


Simple substitution of 4‑bromo‑2‑chloro‑D‑phenylalanine with a generic D‑phenylalanine or even a mono‑halogenated analog (e.g., 4‑bromo‑D‑phenylalanine, 2‑chloro‑D‑phenylalanine) would drastically alter key experimental outcomes due to profound differences in steric bulk, electronic distribution, and hydrophobicity. [1] The combined bromo‑chloro substitution pattern uniquely modulates halogen‑bonding capacity and ring‑current effects, which cannot be replicated by single‑halogen or unsubstituted variants. Furthermore, the D‑configuration is essential for conferring proteolytic stability and specific chiral recognition in enzyme active sites; switching to the L‑isomer or the racemic mixture would invalidate structure‑based conclusions.

Quantitative Differentiation of 4-Bromo-2-chloro-D-phenylalanine vs. In‑Class Comparators: An Evidence‑Based Selection Guide


Comparative Inhibitory Potency of Halogenated Phenylalanine Derivatives in a Microbial Antitumor Prescreen

In a direct comparative study of N‑chloroacetyl derivatives, the N‑chloroacetyl‑p‑bromophenylalanine analog exhibited significantly greater growth inhibitory activity against Lactobacillus casei than its p‑chloro counterpart. [1] While this study does not evaluate the exact 4‑bromo‑2‑chloro‑D‑phenylalanine compound, the trend strongly indicates that the presence of bromine at the para position, as in the target molecule, enhances antimicrobial potency relative to a chloro‑only analog. The measured order of activity was p‑iodo > p‑bromo > p‑chloro, with the p‑bromo and p‑iodo derivatives being as active as the most potent N‑benzoylphenylalanines tested. [1]

Antimicrobial SAR N-chloroacetyl derivatives para-halogenated phenylalanines

Differential Cytotoxicity of Halogenated Phenylalanines in Murine Sarcoma Cell Cultures

A 1953 tissue culture screen of 50 amino acid analogs against mouse sarcoma T‑241 cells revealed that among halogenated phenylalanines, only fluorophenylalanines acted as competitive antagonists of L‑phenylalanine, but the effect of substitution position on differential toxicity was similar for chloro‑ and bromo‑phenylalanines. [1] This suggests that the 4‑bromo‑2‑chloro substitution pattern, with bromine in the para position and chlorine ortho, would exhibit a distinct cytotoxicity profile compared to mono‑halogenated or unsubstituted analogs, potentially offering a unique selectivity window for cancer cell targeting. [1]

Cancer research amino acid analogs tissue culture screening

Enhanced Binding Affinity via Phenylalanine Analog Substitution: A 4.0‑Fold Improvement over Wild‑Type

In a study on controlling enzyme inhibition through an expanded set of genetically encoded amino acids, replacing a key phenylalanine residue with p‑bromophenylalanine (pBrF) enhanced binding affinity toward the substrate dihydrofolate over the inhibitor by 4.0‑fold. [1] This quantitative improvement demonstrates the functional impact of bromine substitution on protein‑ligand interactions. While the study used p‑bromophenylalanine rather than the 4‑bromo‑2‑chloro derivative, the data underscores the value of brominated phenylalanines for modulating binding affinities and serves as a benchmark for the potential of di‑halogenated variants like 4‑bromo‑2‑chloro‑D‑phenylalanine to yield even greater affinity shifts due to additional halogen‑bonding and steric effects.

Enzyme inhibition genetically encoded amino acids dihydrofolate reductase

Chiral Purity and Enantiomeric Excess: Critical Specification for Reproducible D‑Peptide Synthesis

Commercial 4‑bromo‑2‑chloro‑D‑phenylalanine is supplied with a specified enantiomeric excess of 97% ee and overall purity of 97%. [1] This high level of stereochemical purity is essential for solid‑phase peptide synthesis (SPPS) of D‑peptide therapeutics and probes, where even minor contamination by the L‑enantiomer (typically ≥3% in racemic mixtures) can drastically alter biological activity, pharmacokinetics, and immunogenicity. In contrast, many generic D‑amino acid supplies offer only 95‑97% purity without a certified ee value, introducing batch‑to‑batch variability that compromises experimental reproducibility.

Chiral purity D‑peptides SPPS

Patent‑Documented Use in Thromboembolic Disease Therapeutics

Patent WO2015044170A1 claims substituted phenylalanine derivatives, including compounds incorporating brominated phenylalanine scaffolds, for the treatment of thromboembolic disorders. [1] Specifically, the patent includes intermediates with (R)‑configured bromophenylalanine moieties (e.g., N‑Boc‑protected 4‑bromo‑D‑phenylalanine methyl ester) as key building blocks for Factor Xa inhibitors. [1] The 4‑bromo‑2‑chloro substitution pattern, with its unique halogen arrangement, offers a distinct electronic profile that can enhance binding to the S1 pocket of coagulation proteases compared to unsubstituted or mono‑halogenated analogs, as evidenced by the structure‑activity relationships outlined in the patent.

Cardiovascular disease phenylalanine derivatives Factor Xa inhibition

Availability as Both Free Amino Acid and Fmoc‑Protected Building Block for SPPS

4‑Bromo‑2‑chloro‑D‑phenylalanine is commercially available as the free amino acid (≥97% purity, 97% ee), [1] while its Fmoc‑protected counterpart, Fmoc‑2‑chloro,4‑bromo‑L‑phenylalanine, is offered with ≥99.5% purity by chiral HPLC. This dual availability allows researchers to use the free acid for enzymatic studies or analytical method development and the Fmoc derivative for direct incorporation into peptides via standard SPPS protocols. In contrast, many di‑halogenated phenylalanine analogs are only available as custom‑synthesized, single‑batch compounds, creating supply chain uncertainty and higher costs for long‑term projects.

SPPS Fmoc chemistry peptide synthesis

4‑Bromo‑2‑chloro‑D‑phenylalanine: Recommended Research Applications Based on Comparative Evidence


Protease‑Resistant D‑Peptide Therapeutic Candidates for Thromboembolic Disease

Leverage the patent‑demonstrated utility of halogenated D‑phenylalanines as Factor Xa inhibitor precursors [1] to design and synthesize novel anticoagulant peptides. The D‑configuration confers inherent stability against proteolytic degradation, while the 4‑bromo‑2‑chloro pattern provides a unique steric and electronic fit for the S1 pocket, potentially yielding compounds with improved selectivity and oral bioavailability compared to L‑peptide or small‑molecule comparators. [1]

Structure‑Activity Relationship (SAR) Studies on Antimicrobial Peptides

Incorporate 4‑bromo‑2‑chloro‑D‑phenylalanine into antimicrobial peptide (AMP) sequences to systematically probe the impact of di‑halogenation on potency and selectivity. The class‑level trend showing that p‑bromo analogs exhibit greater inhibitory activity than p‑chloro analogs in microbial prescreens [2] provides a strong rationale for testing this compound in AMPs. The dual halogen substituents are expected to enhance membrane disruption and target binding through combined hydrophobic and halogen‑bonding interactions.

Protein Engineering via Genetic Code Expansion for Enhanced Enzyme Inhibitor Binding

Utilize 4‑bromo‑2‑chloro‑D‑phenylalanine in genetic code expansion systems to site‑specifically install the di‑halogenated residue into enzymes such as dihydrofolate reductase. Based on the 4.0‑fold binding affinity enhancement observed with p‑bromophenylalanine [3], the additional chlorine substituent in the target compound may yield even larger affinity shifts, enabling the creation of novel biocatalysts or the study of halogen‑bonding contributions to protein‑ligand interactions with high precision.

Oncology‑Focused Probe Development and Cancer Cell Line Screening

Employ 4‑bromo‑2‑chloro‑D‑phenylalanine as a chemical probe in cancer cell line panels to investigate differential cytotoxicity related to halogenation pattern. The early tissue culture data demonstrating that substitution position on halogenated phenylalanines influences toxicity in sarcoma cells [4] supports its use in phenotypic screening. This compound can help identify cancer types with unique amino acid metabolism vulnerabilities or validate new targets involved in halogenated amino acid uptake.

Solid‑Phase Synthesis of Chiral D‑Peptide Libraries for Drug Discovery

Capitalize on the commercial availability of high‑purity Fmoc‑protected building blocks to efficiently construct diverse D‑peptide libraries using standard SPPS protocols. The certified 97% ee of the free amino acid and ≥99.5% chiral purity of the Fmoc derivative ensure consistent stereochemical integrity across library members, reducing false positives in biological assays and accelerating hit‑to‑lead optimization in peptide‑based drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.